4-Hydroxy-7-methoxy-3-(3-methoxyphenoxy)-2H-chromen-2-one
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Overview
Description
4-Hydroxy-7-methoxy-3-(3-methoxyphenoxy)-2H-chromen-2-one is a complex organic compound belonging to the class of hydroxycoumarins. This compound is characterized by a chromen-2-one core structure substituted with hydroxy and methoxy groups, as well as a methoxyphenoxy moiety. Hydroxycoumarins are known for their diverse biological activities and applications in various fields, including medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-methoxy-3-(3-methoxyphenoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate phenolic and methoxy-substituted precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters and purification steps is crucial to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-methoxy-3-(3-methoxyphenoxy)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
4-Hydroxy-7-methoxy-3-(3-methoxyphenoxy)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-methoxy-3-(3-methoxyphenoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors involved in biological processes.
Pathways: Modulating signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin: A hydroxycoumarin with similar structural features but different substitution patterns.
4-Hydroxy-3-methoxybenzaldehyde: A simpler compound with a hydroxy and methoxy group on a benzaldehyde core.
Uniqueness
4-Hydroxy-7-methoxy-3-(3-methoxyphenoxy)-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
20647-62-5 |
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Molecular Formula |
C17H14O6 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
4-hydroxy-7-methoxy-3-(3-methoxyphenoxy)chromen-2-one |
InChI |
InChI=1S/C17H14O6/c1-20-10-4-3-5-12(8-10)22-16-15(18)13-7-6-11(21-2)9-14(13)23-17(16)19/h3-9,18H,1-2H3 |
InChI Key |
JLVZHJPXLJUEPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(C3=C(C=C(C=C3)OC)OC2=O)O |
Origin of Product |
United States |
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